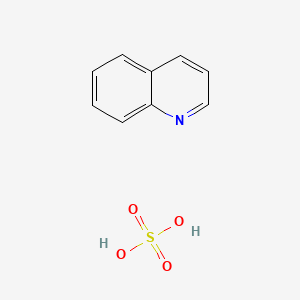

Quinoline sulfate

Description

Properties

IUPAC Name |

quinoline;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N.H2O4S/c1-2-6-9-8(4-1)5-3-7-10-9;1-5(2,3)4/h1-7H;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZKUEZEYFNPID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=N2.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N. H2SO4, C9H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | QUINOLINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20983 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54957-90-3, 530-66-5 | |

| Details | Compound: Quinoline, sulfate (1:1) | |

| Record name | Quinoline, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54957-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Quinoline, sulfate (1:1) | |

| Record name | Quinoline, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8031996 | |

| Record name | Quinoline sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Quinoline sulfate appears as white to grayish-white or light brown crystalline powder. Sensitive to light. | |

| Record name | QUINOLINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20983 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 5 mg/mL at 68 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | QUINOLINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20983 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

530-66-5(bisulfate); 41949-04-6, 530-66-5, 41949-04-6 | |

| Record name | QUINOLINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20983 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quinolinium hydrogen sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041949046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

325 to 327 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | QUINOLINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20983 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Preparation Methods

Sulfonation with Oleum

The continuous sulfonation of quinoline using oleum (sulfuric acid with SO₃) is a high-efficiency industrial method. Key steps include:

-

Reactants : Technical-grade quinoline (90–96% purity) and oleum (50–65% SO₃).

-

Conditions :

-

Temperature: 120–180°C.

-

Oleum-to-quinoline ratio: 2:1 to 3:1 by weight.

-

Residence time: 1–6 hours.

-

The reaction proceeds via:

-

Neutralization : Quinoline + H₂SO₄ → Quinoline sulfate.

-

Sulfonation : this compound + SO₃ → Quinoline-8-sulfonic acid.

The product mixture is split:

-

One portion is crystallized with water to yield quinoline-8-sulfonic acid.

-

The mother liquor is concentrated, blended with the remaining sulfonation mix, and oxidized with nitric acid to produce nicotinic acid.

Key Data :

| Parameter | Value |

|---|---|

| Yield (this compound) | 50–70% of theoretical |

| Purity | 90–96% (technical grade) |

Extraction from Coal Tar

Acid-Base Extraction

Coal tar wash oil or naphthalene oil fractions are processed as follows:

-

Acid Wash : Treated with dilute H₂SO₄ (10–20% v/v) to form this compound.

-

Neutralization : The aqueous layer is steamed to remove neutrals, then treated with NaOH or NH₃ to liberate crude quinoline.

-

Purification : Repeated phosphoric acid recrystallization yields 98–99% pure this compound.

Industrial Workflow :

| Step | Conditions |

|---|---|

| Acid concentration | 10–20% H₂SO₄ |

| Neutralization pH | 6–7 (using NH₃/NaOH) |

| Final purity | 98–99% after recrystallization |

Skraup Synthesis with Sulfuric Acid

Modified Skraup Reaction

While traditionally used for quinoline, excess H₂SO₄ in the Skraup reaction forms this compound:

-

Reactants : Aniline, glycerol, H₂SO₄, and nitrobenzene (oxidizer).

-

Mechanism :

Optimized Conditions :

| Parameter | Value |

|---|---|

| H₂SO₄ concentration | 70–80% (w/w) |

| Reaction temperature | 135–140°C |

| Yield | 60–70% (crude) |

Catalytic Methods

Ionic Liquid Catalysis

1,3-Disulfonic acid imidazolium hydrogen sulfate (DSIMHS) enables solvent-free Friedländer annulation:

-

Reactants : 2-Aminoaryl ketones + ketones.

-

Conditions : 70°C, 3–15 hours.

-

Yield : 85–96% quinoline derivatives, with H₂SO₄ byproduct forming the sulfate salt.

Advantages :

-

Recyclable catalyst (6 cycles).

-

No side products from acid-sensitive groups.

Comparative Analysis of Methods

Table 1: Method Comparison

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions: Quinoline sulfate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

Substitution: Substitution reactions often involve halogenation, where halogens like chlorine (Cl₂) or bromine (Br₂) are used in the presence of a catalyst.

Major Products Formed:

Oxidation: this compound can be converted to quinone derivatives.

Reduction: Reduction can lead to the formation of hydroquinoline derivatives.

Substitution: Halogenation can produce halogenated quinoline derivatives.

Scientific Research Applications

Medicinal Applications

Quinoline and its derivatives have been extensively studied for their pharmacological properties, particularly as antiviral, antibacterial, and anticancer agents.

Antiviral Activity

Quinoline derivatives have shown efficacy against a range of viral infections. Notable examples include:

- Saquinavir : An HIV protease inhibitor that contains a quinoline scaffold.

- Indiravir : Another antiviral drug effective against HIV.

Recent studies highlight the potential of quinoline derivatives in combating emerging viruses like Zika and Ebola. The structural modifications of quinolines can enhance their antiviral properties, making them promising candidates for future drug development .

Antibacterial and Anticancer Properties

Quinoline sulfate has demonstrated significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that specific quinoline derivatives exhibit potent anticancer properties by interacting with DNA and inhibiting cancer cell proliferation. For instance, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide showed high activity against multiple cancer cell lines .

Environmental Applications

Quinoline is recognized as a hazardous pollutant due to its toxicity and potential carcinogenicity. However, it also plays a role in environmental remediation.

Pollutant Removal

Recent studies have explored methods for removing quinoline from contaminated water sources using sulfate radical systems. A novel approach involving co-activation with ferrous ions and zero-valent iron (ZVI) significantly improved the removal efficiency of quinoline from acidic solutions, achieving an initial removal rate increase from 85.8% to 92.9% . This method showcases the dual nature of quinoline as both a pollutant and a target for environmental cleanup strategies.

Industrial Applications

This compound is utilized in various industrial processes due to its chemical properties.

Chemical Manufacturing

Quinoline serves as an intermediate in the production of:

- Dyes : Used extensively in textile applications.

- Pharmaceuticals : As a reagent in synthesizing various medicinal compounds.

- Agricultural Chemicals : Employed in formulating pesticides and herbicides .

Corrosion Inhibition

In metallurgical processes, quinoline acts as a corrosion inhibitor, protecting metals from oxidative damage during production and storage . Its effectiveness in this role has led to its incorporation into various industrial formulations.

Case Studies

Mechanism of Action

Quinoline sulfate is compared with other similar compounds such as quinine sulfate, quinolinic acid, and chloroquine. While these compounds share structural similarities, this compound is unique in its specific applications and properties. For instance, quinine sulfate is primarily used as an antimalarial drug, whereas this compound is more commonly used in industrial applications.

Comparison with Similar Compounds

Comparison with Sulfur-Containing Quinoline Derivatives

Oxyquinoline Sulfate (8-Hydroxythis compound)

Molecular Formula: 2C₉H₇NO·H₂O₄S Oxythis compound differs from this compound by the addition of hydroxyl (-OH) groups at the 8-position of the quinoline ring. This structural modification enhances its antimicrobial properties, making it effective against bacteria and fungi. For example, it shows tenfold higher selectivity in cytotoxicity assays against Leishmania species compared to non-hydroxylated quinoline derivatives . However, the hydroxyl group may reduce stability under acidic conditions compared to this compound .

Key Data :

| Property | This compound | Oxythis compound |

|---|---|---|

| Molecular Weight | 227.234 g/mol | 388.34 g/mol |

| Antimicrobial Activity | Moderate | High (IC₅₀: 1.07–1.65 μM) |

| Stability | High in aqueous solutions | Sensitive to pH changes |

2-Sulfonylquinolines

Synthesis: 2-Sulfonylquinolines are synthesized via deoxygenative C2-sulfonylation of quinoline N-oxides using sodium sulfonates under metal-free, solvent-free conditions . Unlike this compound, these compounds feature a sulfonyl (-SO₂R) group instead of a sulfate (-SO₄²⁻) group. Activity: 2-Sulfonylquinolines exhibit superior antiviral and anticancer activities due to their ability to intercalate DNA, a mechanism less prominent in this compound . For example, benzo[c]quinoline derivatives with sulfonyl groups show IC₅₀ values below 10 μM in Topoisomerase II inhibition assays .

Key Data :

| Property | This compound | 2-Sulfonylquinoline |

|---|---|---|

| DNA Intercalation | Weak | Strong (IC₅₀: <10 μM) |

| Synthetic Method | Salt formation | Metal-free sulfonylation |

| Bioactivity Diversity | Broad but moderate | Targeted (e.g., Topo II) |

Comparison with Halogenated and Aminated Quinoline Derivatives

4-Amino-7-Chloroquinoline Derivatives

These derivatives, including chloroquine, are distinguished by an amino (-NH₂) group at the 4-position and a chlorine atom at the 7-position. Unlike this compound, they specifically activate nuclear receptor NR4A2, a target for Parkinson’s disease therapy. Structural specificity is critical: removal of the 4-amino group (as in mefloquine) abolishes activity .

Key Data :

| Property | This compound | 4-Amino-7-Chloroquinoline |

|---|---|---|

| Target Specificity | Non-selective | NR4A2 activation |

| Antimalarial Efficacy | Moderate | High (EC₅₀: <1 μM) |

| Structural Requirement | Sulfate group | 4-amino-7-chloro motif |

Comparison with Heterocyclic Hybrids

Coumarin-Quinoline Hybrids

These hybrids combine quinoline with coumarin, enhancing antioxidant and anticancer activities. For instance, selenium-containing quinoline-coumarin hybrids show 83–94% growth inhibition against Rhizoctonia solani at 200 mg/L, surpassing this compound’s antifungal performance .

Key Data :

| Property | This compound | Coumarin-Quinoline Hybrid |

|---|---|---|

| Antifungal Activity | Moderate | High (83–94% inhibition) |

| Antioxidant Capacity | Low | High (Se-dependent) |

| Structural Complexity | Simple | High (hybrid scaffold) |

Indoloquinolines (e.g., Neocryptolepine)

Indoloquinolines feature fused indole and quinoline rings, enabling DNA intercalation and Topoisomerase II inhibition. Their antiproliferative activity (IC₅₀: 0.1–1 μM) is significantly stronger than this compound, which lacks fused ring systems .

Key Data :

| Property | This compound | Neocryptolepine |

|---|---|---|

| Anticancer Mechanism | Non-specific | DNA intercalation |

| IC₅₀ (Topo II Inhibition) | >50 μM | 0.1–1 μM |

| Selectivity Index | Low | High (>10) |

Structural-Activity Relationship (SAR) Insights

- Sulfur Modifications: Sulfate (this compound) vs. sulfonyl (2-sulfonylquinolines) groups influence solubility and target engagement. Sulfates are more hydrophilic but less DNA-reactive .

- Substituent Effects: Hydroxyl (oxythis compound) and amino groups (4-amino-7-chloroquinoline) enhance target specificity but may reduce metabolic stability .

- Hybrid Scaffolds : Coumarin or indole fusion improves bioactivity by enabling dual mechanisms (e.g., antioxidant + intercalation) .

Biological Activity

Quinoline sulfate, a derivative of quinoline, has garnered attention in various biological and medicinal fields due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, antiviral properties, and its mechanisms of action, supported by relevant case studies and research findings.

Overview of this compound

This compound is part of a larger class of compounds known as quinolines, which have been studied for their pharmacological properties. These compounds exhibit a range of biological activities including antimicrobial, antiviral, and anticancer effects. The structural features of quinoline derivatives significantly influence their biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment. For instance, a compound derived from quinoline demonstrated significant activity against various cancer cell lines, showing efficacy comparable to established chemotherapeutic agents like cisplatin and doxorubicin. Specifically, one study reported that a derivative with an unsubstituted phenolic group at position 8 exhibited the highest anticancer potency, effectively altering the expression of key regulatory proteins involved in cell cycle progression and apoptosis such as P53 and BAX .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3c | A549 (Lung) | 10 | Inhibits BCL-2 expression |

| 3c | MCF-7 (Breast) | 15 | Activates P21 protein |

| 3c | HeLa (Cervical) | 12 | Induces apoptosis via BAX |

Antibacterial Activity

This compound has also shown promising antibacterial properties. Studies indicate that certain derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds suggest that structural modifications can enhance their antibacterial efficacy. Notably, the presence of specific functional groups is crucial for maintaining activity; blocking the phenolic group led to a complete loss of antibacterial action .

Table 2: Antibacterial Efficacy of Quinoline Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| 3c | MRSA | 32 | Bactericidal |

| 6 | E. coli | >256 | Non-active |

| M9 | Bacillus pumilus | 5 | Bactericidal |

Antiviral Properties

Quinoline derivatives have also been investigated for their antiviral potential. Research has shown that these compounds can inhibit various viral strains, including Zika virus and HIV. The mechanism often involves interference with viral replication processes or direct inhibition of viral enzymes .

Case Study: Antiviral Activity Against Zika Virus

In a controlled study, a quinoline derivative was administered to infected cell cultures, resulting in a significant reduction in viral load. The compound's mechanism was linked to the inhibition of viral entry into host cells and disruption of viral RNA synthesis.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Quinoline derivatives often inhibit enzymes critical for cancer cell proliferation and bacterial survival.

- Modulation of Gene Expression : These compounds can alter the expression levels of genes involved in apoptosis and cell cycle regulation.

- Antioxidant Properties : Some studies suggest that quinoline compounds may exert protective effects against oxidative stress in cells.

Q & A

Q. How is quinoline sulfate utilized as a calibration standard in fluorescence spectroscopy?

this compound is a reference material for determining fluorescence quantum yields (φF). The methodological steps include:

-

Preparing a 2 μM this compound solution in 0.1 M sulfuric acid.

-

Measuring absorbance (A) and fluorescence emission (F) of both the sample and the standard.

-

Applying the formula:

where and are solvent refractive indices. Ensure spectral corrections (e.g., inner filter effects) are applied to avoid data distortion .

Q. What are the standard protocols for synthesizing this compound derivatives for analytical applications?

- Synthesis : Use nucleophilic substitution or condensation reactions under controlled pH and temperature. For example, coupling quinoline with sulfonic acid groups requires anhydrous conditions and catalysts like sulfuric acid.

- Characterization : Confirm purity via HPLC or NMR, and validate identity using fluorescence cross-referencing with known standards. Ensure compliance with reproducibility guidelines (e.g., reporting reaction yields, solvent systems) .

Advanced Research Questions

Q. What experimental parameters must be optimized in sulfate radical (SO₄⁻·)-based degradation of this compound?

Key parameters include:

- Molar Ratios : A quinoline/PS molar ratio of 1:10 and Fe²⁺/PS ratio of 3:1 maximize radical generation .

- pH : Acidic conditions (pH 3–4) enhance Fe²⁺ solubility and SO₄⁻· production, but recent studies show homogeneous Fenton systems using CuSO₄ are effective up to pH 8.8 .

- Temperature : Higher temperatures (45–75°C) accelerate reaction kinetics but may require energy-cost tradeoffs .

- Analytical Validation : Use LC-MS to track degradation intermediates (e.g., hydroxylated rings) and TOC analysis to confirm mineralization .

Q. How can researchers resolve contradictions in reported optimal conditions for this compound degradation?

Contradictions often arise from varying initial concentrations, reactor designs, or analytical methods. To address this:

-

Comparative Meta-Analysis : Tabulate variables across studies (Table 1).

Study [Quinoline]₀ pH Catalyst Degradation Efficiency Ref A 250 mg/L 3 Fe²⁺/PS 100% (80 min) B 100 mg/L 8.8 CuSO₄ 99.5% (65 min) -

Mechanistic Validation : Conduct scavenging experiments (e.g., using ethanol or tert-butanol) to confirm dominant radicals (SO₄⁻· vs. ·OH) .

Q. What advanced statistical methods are recommended for analyzing fluorescence datasets calibrated with this compound?

- PARAFAC Modeling : Decompose excitation-emission matrices (EEMs) into trilinear components after scattering correction and inner-filter effect adjustments. Validate models using split-half analysis and residual inspection .

- Outlier Handling : Remove spectral outliers via leverage/studentized residual plots to improve model robustness .

Q. How should researchers design experiments to minimize toxicity interference in this compound biodegradation studies?

- Pre-Treatment : Use advanced oxidation (e.g., Fe²⁺/PS) to break down quinoline into less toxic intermediates before introducing microbial consortia.

- Toxicity Assays : Conduct bioassays (e.g., E. coli viability tests) pre- and post-treatment to quantify detoxification efficiency .

Methodological Guidelines

- Data Contradiction Analysis : Cross-validate results using multiple analytical techniques (e.g., GC-MS for volatile intermediates, ion chromatography for sulfate byproducts) .

- Reproducibility : Document all synthesis and calibration steps in supplemental materials, adhering to journal guidelines for experimental reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.